molecular formula C14H17NO5S B2639665 N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide CAS No. 1428365-54-1

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Cat. No.: B2639665
CAS No.: 1428365-54-1
M. Wt: 311.35
InChI Key: KCMRJHZETCEIFM-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized via a multicomponent reaction involving 1,3-dicarbonyl compounds, aldehydes, and isocyanides . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the methoxybenzenesulfonamide moiety can be attached using sulfonyl chloride derivatives in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is unique due to the presence of both the furan ring and the methoxybenzenesulfonamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features. The compound includes a furan ring and a methoxybenzenesulfonamide moiety, which together may confer various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14H17NO4S
  • CAS Number: 1428365-54-1

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Furan Ring: This can be achieved through multicomponent reactions involving 1,3-dicarbonyl compounds.
  • Introduction of Hydroxypropyl Group: Often involves the use of Grignard reagents.
  • Formation of the Sulfonamide Linkage: This is done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

These methods ensure high yield and purity, which are critical for biological testing.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity, primarily through inhibition of bacterial folate synthesis. This compound may exhibit similar properties due to its sulfonamide group, which can interfere with bacterial growth by inhibiting dihydropteroate synthase.

Anti-inflammatory Effects

The presence of the furan moiety may impart additional biological activities, such as anti-inflammatory effects. Compounds with furan rings have been shown to modulate inflammatory pathways, potentially reducing cytokine production in various models .

Anticancer Potential

Research on similar compounds suggests that this compound might have anticancer properties. For instance, studies indicate that compounds with structural similarities can inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

  • In Vitro Studies:
    • Investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting growth and inducing apoptosis in specific types of cancer cells, particularly those related to melanoma and ovarian cancer .
  • Mechanism of Action:
    • The mechanism involves interaction with specific molecular targets within cells. The furan ring is likely to engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group forms hydrogen bonds with amino acids, influencing enzyme activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamideStructureAntibacterial, potential anticancer
N-(3-(furan-3-yl)-benzenesulfonamideStructureAntibacterial
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamideStructureAnticancer potential

This table illustrates how variations in structure can influence biological activity.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-19-12-3-2-4-13(9-12)21(17,18)15-7-5-14(16)11-6-8-20-10-11/h2-4,6,8-10,14-16H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRJHZETCEIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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